1-Phenyl-1-(4-methylphenyl)allene
Overview
Description
1-Phenyl-1-(4-methylphenyl)allene is an organic compound characterized by the presence of two cumulated double bonds, making it a member of the allene family. This compound is notable for its unique structural features and reactivity, which have made it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-(4-methylphenyl)allene can be synthesized through several methods. One common approach involves the propargylation and allenylation of aldehydes using propargyl bromides in the presence of a copper catalyst and manganese mediator . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of allene synthesis, such as the use of propargyl halides and metal catalysts, are likely employed. These methods are scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-(4-methylphenyl)allene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene into alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-Phenyl-1-(4-methylphenyl)allene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(4-methylphenyl)allene involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These bonds create a highly reactive center that can undergo addition, cycloaddition, and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-propyne
- 1-Phenyl-1-butyne
- 1-Phenyl-1-pentyne
Uniqueness
1-Phenyl-1-(4-methylphenyl)allene is unique due to its cumulated double bonds, which confer distinct reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
InChI |
InChI=1S/C16H14/c1-3-16(14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,1H2,2H3 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIJJFPLZSDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571904 | |
Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218911-51-4 | |
Record name | 1-Methyl-4-(1-phenylpropadienyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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